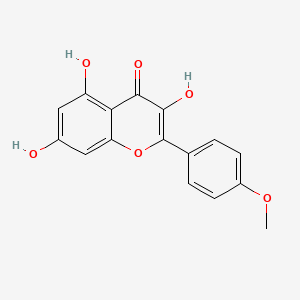

Kaempferide

描述

This compound has been reported in Nothofagus nervosa, Phyllanthus virgatus, and other organisms with data available.

structure in first source

属性

IUPAC Name |

3,5,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFSKOYWJBQGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034155 | |

| Record name | Kaempferide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-54-3 | |

| Record name | Kaempferide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kaempferide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAEMPFERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508XL61MPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kaempferide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 229 °C | |

| Record name | Kaempferide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Kaempferide: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferide, an O-methylated natural flavonol, has emerged as a potent anti-cancer agent with multifaceted mechanisms of action. This technical guide provides an in-depth analysis of the molecular pathways and cellular processes targeted by this compound in various cancer models. The core of its anti-neoplastic activity lies in its ability to induce apoptosis and cell cycle arrest, primarily through the generation of reactive oxygen species (ROS). This ROS production serves as a pivotal event, triggering the modulation of several critical signaling cascades, including the MAPK, PI3K/Akt, NF-κB, and STAT3 pathways. By summarizing key quantitative data, detailing experimental methodologies, and visually mapping the intricate signaling networks, this document aims to serve as a comprehensive resource for professionals engaged in oncology research and drug development.

Core Anti-Cancer Mechanisms

This compound exerts its cytotoxic effects on cancer cells through several well-defined mechanisms, leading to the suppression of tumor growth and proliferation.

Induction of Apoptosis

A primary mechanism of this compound is the induction of programmed cell death, or apoptosis. In various cancer cell lines, including cervical and pancreatic cancer, this compound treatment leads to the activation of key apoptotic proteins.[1][2] This is characterized by the increased cleavage of executioner proteins such as caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][2][3] The apoptotic induction is often mediated by the generation of intracellular ROS, which in turn modulates downstream signaling pathways to initiate cell death.[3][4]

Induction of Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases. In human lung cancer A549 cells, it causes arrest in the G0/G1 phase.[4] This is achieved by downregulating the expression of key cell cycle proteins, including phosphorylated AKT (p-AKT), cyclin D1, and cyclin-dependent kinase 2 (CDK2).[4] In other cancer models, such as hepatocellular carcinoma, this compound has been shown to induce S phase arrest.[3]

Induction of Paraptosis

In addition to apoptosis, this compound has been identified as a promoter of paraptosis, a non-apoptotic form of programmed cell death, particularly in pancreatic cancer cells.[2][5] This is characterized by the downregulation of Alix, an inhibitor of paraptosis, and the increased expression of transcription factors CHOP and ATF4, which promote this cell death pathway.[2][5] This unique mechanism highlights its potential to overcome apoptosis resistance in certain tumors.

Inhibition of Metastasis

This compound has also demonstrated the ability to limit the migration of cancer cells. It achieves this by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of cell motility and the epithelial-mesenchymal transition (EMT).[3]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are not the result of a single action but rather the modulation of a complex network of intracellular signaling pathways.

Central Role of Reactive Oxygen Species (ROS)

A recurring and central theme in this compound's mechanism is the enhancement of intracellular ROS accumulation.[3][4] This oxidative stress acts as an upstream trigger, initiating downstream signaling events that lead to apoptosis and cell cycle arrest. The critical role of ROS is confirmed by experiments where the use of a ROS inhibitor, N-acetyl-l-cysteine, reverses the this compound-induced effects, including apoptosis and cell cycle inhibition.[4]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway frequently overactive in cancer. This compound effectively inhibits this pathway by decreasing the phosphorylation level of Akt, without affecting its total protein amount.[6] This inhibition is direct and does not appear to involve upstream kinases like PDK1.[6] The downregulation of p-Akt contributes significantly to G0/G1 cell cycle arrest and the sensitization of cancer cells to chemotherapeutic agents.[4][6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound differentially regulates members of the MAPK family to promote apoptosis. It increases the phosphorylation of pro-apoptotic kinases c-Jun N-terminal kinase (JNK) and p38, while decreasing the phosphorylation of the pro-survival kinase extracellular signal-regulated kinase (ERK).[3][4] This strategic modulation shifts the cellular balance towards apoptosis. The effects can be blocked by specific MAPK inhibitors, confirming the pathway's role in this compound-induced cytotoxicity.[3]

NF-κB and STAT3 Signaling Pathways

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are key transcription factors that promote cancer cell proliferation, survival, and inflammation. This compound treatment leads to the inhibition of both pathways. It decreases the expression of NF-κB and phosphorylated STAT3 (p-STAT3), contributing to its overall anti-cancer effect.[3][4] In pancreatic cancer, the inhibition of STAT3 is mediated through the upregulation of SHP-1, a protein tyrosine phosphatase.[2]

Quantitative Efficacy Data

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Citation(s) |

| HeLa | Cervical Cancer | 16 | Not Specified | [1] |

| A549 | Lung Cancer | 22.5 ± 1.35 | 24 hours | [7] |

| H23 | Lung Cancer | 26.2 ± 1.4 | 24 hours | [7] |

| H460 | Lung Cancer | 29.1 ± 1.5 | 24 hours | [7] |

| HepG2 | Liver Cancer | 25 | Not Specified | [3] |

| Huh7 | Liver Cancer | 18 | Not Specified | [3] |

| N1S1 | Liver Cancer | 20 | Not Specified | [3] |

| PANC-1 | Pancreatic Cancer | 78.75 | 48 hours | [8] |

| Mia PaCa-2 | Pancreatic Cancer | 79.07 | 48 hours | [8] |

Detailed Experimental Protocols

The following sections outline the standard methodologies used to investigate the mechanisms of action of this compound.

Cell Viability Assessment (CCK-8 Assay)

This assay is used to determine the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a series of concentrations of this compound (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture & Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression and phosphorylation levels of specific proteins within the signaling pathways.

-

Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising natural compound that combats cancer through a sophisticated and interconnected network of molecular mechanisms. Its ability to induce ROS production places it as a central regulator of multiple downstream pathways, including the PI3K/Akt, MAPK, NF-κB, and STAT3 signaling cascades. The consequent induction of apoptosis, paraptosis, and cell cycle arrest, combined with its anti-migratory effects, underscores its potential as a lead compound for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for further research into its clinical applicability and for the design of next-generation oncology drugs.

References

- 1. This compound, the most active among the four flavonoids isolated and characterized from Chromolaena odorata, induces apoptosis in cervical cancer cells while being pharmacologically safe - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound triggers apoptosis and paraptosis in pancreatic tumor cells by modulating the ROS production, SHP-1 expression, and the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Kaempferide Signaling Pathways in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying kaempferide-induced apoptosis. This compound, a natural O-methylated flavonol, has demonstrated significant potential as a pro-apoptotic agent in various cancer cell lines. This document outlines the core signaling pathways modulated by this compound, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the molecular cascades involved.

Core Signaling Pathways Modulated by this compound in Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, primarily by inducing reactive oxygen species (ROS) generation and modulating key signaling cascades, including the PI3K/Akt and MAPK pathways. These actions converge on the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent programmed cell death.

Role of Reactive Oxygen Species (ROS)

A primary mechanism of this compound's pro-apoptotic activity is the induction of intracellular ROS.[1] This elevation in ROS acts as a critical second messenger, triggering downstream signaling events that promote apoptosis.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3] By decreasing the phosphorylation of Akt, this compound downregulates anti-apoptotic signals, thereby sensitizing cancer cells to apoptosis.[2][3]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes JNK, p38, and ERK, is another key target of this compound. Studies have shown that this compound can differentially modulate the phosphorylation of these kinases to promote apoptosis.[4] Specifically, activation of the pro-apoptotic JNK and p38 pathways, coupled with the inhibition of the pro-survival ERK pathway, contributes to its anticancer effects.

Regulation of the Bcl-2 Family Proteins

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is a crucial determinant of cell fate. This compound treatment has been observed to increase the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the intrinsic apoptotic pathway.[5][6][7]

Caspase Activation

The signaling cascades initiated by this compound ultimately converge on the activation of caspases, the executioners of apoptosis. This compound treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), resulting in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5][8][9][10]

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative data from various studies investigating the pro-apoptotic effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |

| PC-3 | Prostate Cancer | 16.9 | Not Specified |

| A549 | Lung Cancer | 787.9 | Not Specified |

| HeLa | Cervical Cancer | 88 | Not Specified |

| HUH-7 | Liver Cancer | 562.2 | Not Specified |

| NCI-H295R | Adrenal Gland Cancer | 182.4 | Not Specified |

| PNT1A | Healthy Epithelial Cells | 206.4 | Not Specified |

Data compiled from a study by Karakurt et al.[5]

Table 2: Effect of this compound on the Expression and Phosphorylation of Key Signaling Proteins

| Protein | Cell Line | Treatment | Fold Change/Effect |

| p-Akt | A549 | 10 µM this compound (2h) | Decreased |

| Bax | PC-3 | Not Specified | 2.63-fold increase |

| Bcl-2 | PC-3 | Not Specified | 87% decrease |

| p-p38 MAPK | C2C12 | 24h this compound | Increased |

| p-JNK | C2C12 | 24h this compound | Increased |

| p-ERK | C2C12 | 24h this compound | Increased |

| p-PI3K | C2C12 | 24h this compound | Increased |

Data compiled from studies by Karakurt et al. and others.[2][4][5]

Table 3: this compound-Induced Caspase Activation

| Caspase | Cell Line | Treatment | Fold Change in Activity |

| Caspase-3 | PC-3 | Not Specified | Increased |

| Caspase-9 | PC-3 | Not Specified | Increased |

| Caspase-12 | PC-3 | Not Specified | Increased |

Data compiled from a study by Karakurt et al.[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced apoptosis.

References

- 1. Annexin V Staining Protocol [bdbiosciences.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Structural Nuances of Kaempferide Derivatives: A Deep Dive into Their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Kaempferide, a natural O-methylated flavonol, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The strategic modification of the this compound core has led to the development of numerous derivatives with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antiproliferative and enzyme inhibitory effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this area.

I. Antiproliferative Activity of this compound Derivatives

The anticancer potential of this compound and its derivatives has been extensively investigated against various cancer cell lines. A significant body of work has focused on the synthesis of Mannich base derivatives, which involves the aminomethylation of the flavonoid core. These modifications have been shown to significantly impact the cytotoxic activity.

Quantitative Analysis of Antiproliferative Activity

A study by Nguyen et al. (2015) systematically synthesized a series of this compound Mannich base derivatives and evaluated their antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), HCC1954 (breast cancer), and SK-OV-3 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, providing a clear quantitative comparison of the cytotoxic potency of these compounds.[1]

| Compound | Derivative | HeLa IC50 (µM) | HCC1954 IC50 (µM) | SK-OV-3 IC50 (µM) |

| 1 | This compound | 28.24 ± 2.15 | 36.27 ± 3.26 | 39.80 ± 2.51 |

| 2 | 6,8-Bis(dimethylaminomethyl)this compound | 18.52 ± 1.28 | 25.14 ± 2.11 | 12.48 ± 1.09 |

| 3 | 6,8-Bis(diethylaminomethyl)this compound | 35.71 ± 2.89 | 42.18 ± 3.54 | 18.50 ± 1.62 |

| 4 | 6,8-Bis(dipropylaminomethyl)this compound | 41.25 ± 3.15 | 48.72 ± 4.01 | 21.27 ± 1.88 |

| 5 | 6,8-Bis(pyrrolidin-1-ylmethyl)this compound | 12.47 ± 1.03 | 8.82 ± 0.76 | 9.24 ± 0.81 |

| 6 | 6,8-Bis(piperidin-1-ylmethyl)this compound | 14.83 ± 1.16 | 9.57 ± 0.83 | 7.67 ± 0.65 |

| 7 | 6,8-Bis(morpholin-4-ylmethyl)this compound | 21.36 ± 1.74 | 18.43 ± 1.52 | 15.28 ± 1.33 |

| 8 | 6,8-Bis(4-methylpiperazin-1-ylmethyl)this compound | 16.91 ± 1.35 | 11.25 ± 0.98 | 10.83 ± 0.95 |

| 9 | 6,8-Bis(4-phenylpiperazin-1-ylmethyl)this compound | 19.72 ± 1.63 | 14.97 ± 1.27 | 13.41 ± 1.17 |

| 10 | 6,8-Bis(4-benzylpiperazin-1-ylmethyl)this compound | 15.28 ± 1.21 | 10.13 ± 0.89 | 8.95 ± 0.78 |

| cis-Platin | (Positive Control) | 41.25 | 29.68 | 21.27 |

Structure-Activity Relationship Insights:

-

The introduction of aminomethyl groups at the C-6 and C-8 positions of the A-ring generally enhances the antiproliferative activity compared to the parent this compound.

-

Cyclic secondary amines, such as pyrrolidine (B122466) (compound 5 ) and piperidine (B6355638) (compound 6 ), incorporated into the Mannich base derivatives, tend to exhibit the most potent cytotoxic effects across all three cell lines.

-

The nature of the substituent on the piperazine (B1678402) ring also influences activity, with benzyl (B1604629) (compound 10 ) and methyl (compound 8 ) substitutions showing strong potency.

II. Enzyme Inhibitory Activity of this compound Derivatives

This compound and its derivatives are known to inhibit various enzymes implicated in disease pathogenesis. This section focuses on their inhibitory effects on xanthine (B1682287) oxidase and α-glucosidase, two key targets in the management of hyperuricemia and type 2 diabetes, respectively.

Quantitative Analysis of Enzyme Inhibition

The following table summarizes the inhibitory activities of kaempferol (B1673270) (a closely related flavonol) and its derivatives against xanthine oxidase and α-glucosidase.

| Compound | Enzyme | Inhibition Type | IC50 (µM) | Kᵢ (µM) |

| Kaempferol | Xanthine Oxidase | Competitive | 2.5[2] | 6.77 ± 1.02[3] |

| This compound | α-Glucosidase | Mixed-type | 55.35 ± 0.27[4] | - |

| Kaempferol | α-Glucosidase | Mixed-type | 11.6 ± 0.4[5][6][7] | - |

| Acarbose (Control) | α-Glucosidase | - | 414.08 ± 10.73[4] | - |

Structure-Activity Relationship Insights:

-

Kaempferol demonstrates potent competitive inhibition of xanthine oxidase. The presence of hydroxyl groups at C-5 and C-7, along with the C2-C3 double bond, are considered crucial for this activity.[2]

-

Both this compound and kaempferol exhibit a mixed-type inhibition of α-glucosidase, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.[4][5][6][7]

-

Kaempferol shows significantly stronger inhibition of α-glucosidase compared to the standard drug acarbose.[5][6][7]

III. Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound and its derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[8][9]

References

- 1. Synthesis of this compound Mannich base derivatives and their antiproliferative activity on three human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the inhibition mechanism of α-glucosidase by this compound: Enzyme kinetic, multi-spectroscopy and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Inhibitory kinetics and mechanism of kaempferol on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

Kaempferide In Vivo Pharmacokinetics and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferide, a natural 4'-O-methylated flavonoid, has garnered interest for its potential pharmacological activities. Understanding its behavior within a biological system is paramount for the development of this compound as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the in vivo pharmacokinetics and metabolism of this compound. While direct and extensive studies on this compound are limited, this document synthesizes available data and provides insights based on the well-studied, structurally similar flavonoid, kaempferol (B1673270). This guide includes quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to serve as a valuable resource for the scientific community.

Pharmacokinetics

The in vivo pharmacokinetic profile of this compound has been investigated in rats, primarily after oral and intravenous administrations. The data suggests that this compound's systemic exposure is influenced by its route of administration and formulation.

Oral Administration

Following oral administration, particularly as part of a plant extract, this compound is absorbed, and its concentration in plasma can be quantified. A study involving the oral administration of Sedum sarmentosum Bunge extract to rats provided the following pharmacokinetic parameters for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration of a Sedum sarmentosum Bunge Extract

| Parameter | Value (Mean ± SD) |

| Tmax (h) | 0.50 ± 0.00 |

| Cmax (ng/mL) | Not Reported |

| AUC(0–24) (ng·h/mL) | 195.88 ± 9.55 |

Data extracted from a study on the simultaneous determination of this compound, kaempferol, and isorhamnetin (B1672294) in rat plasma[1][2].

The rapid Tmax suggests a relatively fast absorption from the gastrointestinal tract. However, the overall exposure, as indicated by the AUC, should be considered in the context of the specific extract and dosage used in the study.

Intravenous Administration

While a specific study developed a UPLC method for a pharmacokinetic study of intravenously administered this compound in rats, the quantitative parameters from this study are not publicly available[3][4]. Intravenous administration studies are crucial for determining the absolute bioavailability and intrinsic clearance of a compound. The lack of this data for this compound represents a significant knowledge gap.

Metabolism

Direct in vivo metabolic studies on this compound are not extensively reported in the literature. However, based on the known metabolic pathways of its parent compound, kaempferol, and other O-methylated flavonoids, a putative metabolic pathway for this compound can be proposed. The primary metabolic transformations are expected to be Phase I demethylation and Phase II conjugation reactions (glucuronidation and sulfation).

Proposed Metabolic Pathway of this compound

The 4'-O-methyl group of this compound is a likely site for enzymatic demethylation, yielding kaempferol. Both this compound and its demethylated metabolite, kaempferol, possess hydroxyl groups that are susceptible to conjugation with glucuronic acid and sulfate, facilitating their excretion.

Experimental Protocols

Accurate and validated analytical methods are essential for pharmacokinetic and metabolism studies. Below are summaries of key experimental protocols used for the in vivo analysis of this compound.

Animal Models and Dosing

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of flavonoids[5].

-

Oral Administration: For oral studies, this compound, often as part of a plant extract, is administered via oral gavage[1][2].

-

Intravenous Administration: For intravenous studies, this compound is dissolved in a suitable vehicle and administered via injection into a tail vein[3][4].

Sample Collection and Preparation

-

Blood Sampling: Blood samples are typically collected at predetermined time points from the tail vein or via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation[1][2].

-

Sample Preparation (Liquid-Liquid Extraction): A common method for extracting this compound from plasma involves liquid-liquid extraction with a solvent like ethyl acetate. An internal standard (e.g., diazepam) is added to the plasma sample, followed by the extraction solvent. The mixture is vortexed and centrifuged, and the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis[3][4].

Analytical Methods

A validated UPLC method has been developed for the quantification of this compound in rat plasma[3][4].

Table 2: UPLC Method Parameters for this compound Quantification

| Parameter | Specification |

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |

| Mobile Phase | Water : Acetonitrile : 0.1% Trifluoroacetic Acid (35:45:20, v/v/v) |

| Flow Rate | 0.30 mL/min |

| Detection | UV at 366 nm |

| Run Time | 2.0 minutes |

| Linearity Range | 25–1000 ng/mL |

| LLOQ | 25 ng/mL |

For higher sensitivity and selectivity, a UHPLC-MS/MS method has been employed for the simultaneous determination of this compound and other flavonoids in rat plasma[1][2].

Table 3: UHPLC-MS/MS Method Parameters for this compound Quantification

| Parameter | Specification |

| Column | Waters Symmetry C18 (50 mm × 2.1 mm, 3.5 μm) |

| Mobile Phase | Methanol : 5 mM Ammonium Acetate (75:25, v/v) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 299.0 → 284.0 |

| Linearity Range | 0.1–400 ng/mL |

| LLOQ | 0.1 ng/mL |

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for conducting a pharmacokinetic study and the logical relationship in analytical method development.

Conclusion and Future Directions

The current body of research provides a foundational understanding of this compound's pharmacokinetics and metabolism in vivo. The available data indicates rapid absorption after oral administration, with validated UPLC and UHPLC-MS/MS methods for its quantification in biological matrices. However, there are significant gaps in our knowledge.

Future research should focus on:

-

Comprehensive Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies following both intravenous and a range of oral doses of pure this compound to determine its absolute bioavailability, dose linearity, and key parameters such as clearance and volume of distribution.

-

Metabolite Identification and Profiling: In-depth in vivo metabolism studies are crucial to definitively identify the metabolites of this compound, quantify their formation, and understand their pharmacokinetic profiles.

-

Tissue Distribution: Investigating the distribution of this compound and its metabolites into various tissues to understand its potential sites of action and accumulation.

-

Excretion Studies: Characterizing the routes and extent of excretion of this compound and its metabolites in urine and feces.

Addressing these research areas will provide a more complete picture of this compound's disposition in the body, which is essential for its further development as a potential therapeutic agent.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Determination and pharmacokinetic study of this compound in rat plasma by UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Determination and pharmacokinetic study of this compound in rat plasma by UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of Kaempferide in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferide (4'-O-methylkaempferol), a natural O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. As with many promising bioactive compounds, a thorough understanding of its physicochemical properties is paramount for advancing its research and development as a potential therapeutic agent. Dimethyl sulfoxide (B87167) (DMSO) is a widely utilized solvent in preclinical research due to its exceptional ability to dissolve a broad spectrum of compounds. This technical guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, offering valuable data and detailed experimental protocols to support researchers in their endeavors.

Data Presentation

Solubility of this compound in DMSO

The solubility of a compound is a critical parameter that influences its biological activity and the design of in vitro and in vivo experiments. The following table summarizes the available quantitative data on the solubility of this compound and the related compound kaempferol (B1673270) in DMSO.

| Compound | Solvent | Temperature | Solubility | Molar Concentration |

| This compound | DMSO | 25°C | 60 mg/mL[1][2] | 199.82 mM[1][2] |

| Kaempferol | DMSO | Not Specified | >12.3 mg/mL[3] | >42.9 mM |

| Kaempferol | DMSO | Not Specified | ~10 mg/mL[4] | ~34.9 mM |

Note: Kaempferol is a closely related flavonoid, and its solubility data is provided for comparative purposes.

Stability of this compound in DMSO

Ensuring the stability of a compound in its solvent is crucial for obtaining reliable and reproducible experimental results. The stability of this compound in DMSO is influenced by storage conditions such as temperature and light exposure.

| Compound | Solvent | Storage Temperature | Duration | Stability |

| This compound | DMSO | -20°C | Up to 3 months | Stock solutions are stable[5] |

| This compound | DMSO | -20°C | 1 year (in solvent) | Recommended storage[1] |

| This compound | DMSO | -80°C | 1 year (in solvent) | Recommended storage[2] |

| General Flavonoids | DMSO | Room Temperature | Extended periods | Potential for degradation |

| General Flavonoids | Solution | Acidic to Neutral pH | Not Specified | Generally more stable |

| General Flavonoids | Solution | Alkaline pH | Not Specified | Can accelerate oxidation and degradation |

| General Flavonoids | Solution | Light Exposure | Not Specified | Sensitive to photodegradation |

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO

This protocol outlines a method for determining the equilibrium solubility of this compound in DMSO using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

1. Materials and Reagents:

-

This compound (high purity standard)

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Formic acid (or other suitable modifier for mobile phase)

-

Volumetric flasks

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

2. Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution with DMSO to create a series of calibration standards with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Solubility Measurement:

-

Add an excess amount of this compound to a known volume of DMSO in a microcentrifuge tube.

-

Tightly cap the tube and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with DMSO to a concentration that falls within the range of the calibration curve.

4. HPLC Analysis:

-

Set up the HPLC system with a suitable C18 column.

-

Prepare a mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid).

-

Inject the prepared calibration standards and the diluted sample solution into the HPLC system.

-

Monitor the elution of this compound at its maximum absorbance wavelength (λmax).

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility of this compound in DMSO by accounting for the dilution factor.

Protocol for Stability Testing of this compound in DMSO

This protocol describes a method to assess the stability of this compound in DMSO under different storage conditions using HPLC-UV.

1. Materials and Reagents:

-

This compound stock solution in DMSO (of known concentration)

-

Amber and clear glass vials

-

HPLC system with UV detector

-

Controlled temperature chambers (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at room temperature)

-

Light source for photostability testing (optional)

2. Sample Preparation and Storage:

-

Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into multiple amber and clear glass vials.

-

Store the vials under different conditions:

-

Room temperature (e.g., 25°C) with and without light exposure.

-

Refrigerated (e.g., 4°C).

-

Frozen (e.g., -20°C).

-

3. Stability Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

-

Allow the frozen samples to thaw completely at room temperature.

-

Analyze the samples by HPLC-UV as described in the solubility protocol.

-

Compare the peak area of this compound in the stored samples to the peak area of the initial sample (time 0).

-

Calculate the percentage of this compound remaining at each time point.

-

Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.

Mandatory Visualization

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining the solubility and stability of this compound in DMSO.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation.

1. MAPK/STAT3/NF-κB Signaling Pathway

This compound can induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6]

Caption: this compound's inhibitory effect on the MAPK/STAT3/NF-κB pathway, leading to apoptosis.

2. PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is crucial for cell survival and proliferation. Kaempferol, a related flavonoid, has been shown to inhibit this pathway, leading to apoptotic effects in cancer cells.[7] this compound is also known to mediate its effects through the AKT pathway.[6]

Caption: Inhibition of the PI3K/AKT pathway by this compound, promoting apoptosis.

3. FoxO1/β-catenin Signaling Pathway

This compound has been found to promote osteogenesis by enhancing antioxidant capacity through the Forkhead box protein O1 (FoxO1)/β-catenin signaling pathway.[8]

Caption: this compound promotes osteogenesis via the FoxO1/β-catenin signaling pathway.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. selleck.co.jp [selleck.co.jp]

- 3. apexbt.com [apexbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound enhances antioxidant capacity to promote osteogenesis through FoxO1/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Kaempferide: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferide, a natural O-methylated flavonol, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a derivative of the widely studied kaempferol, this compound exhibits unique properties that make it a compelling candidate for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. All quantitative data has been summarized for comparative analysis, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound is found in various medicinal plants, with notable concentrations in species belonging to the Zingiberaceae family. Key botanical sources include:

-

Alpinia officinarum (Lesser Galangal): The rhizomes of this plant are a well-documented source of this compound.[1][2][3]

-

Kaempferia galanga (Aromatic Ginger): The rhizomes of this plant also contain significant amounts of this compound.[4][5]

-

Chromolaena odorata (Siam Weed): The leaves of this plant have been shown to contain this compound among other flavonoids.[6][7][8]

-

Agrimonia eupatoria (Agrimony): This herb is another identified source of this compound.

-

Propolis: This resinous mixture produced by honeybees from various plant sources can also contain this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques to achieve high purity.

Data on this compound Isolation and Quantification

| Plant Source | Part Used | Extraction Solvent | Isolation Method | Purity | Yield/Content | Reference |

| Alpinia officinarum | Rhizomes | Methanol (B129727) | Preparative HPLC | 99.7% | Not Specified | [1] |

| Alpinia officinarum | Rhizomes | Not Specified | High-Speed Counter-Current Chromatography (HSCCC) | 98.5% | Not Specified | [1] |

| Chromolaena odorata | Leaves | Dichloromethane | Silica (B1680970) Gel Column Chromatography | Not Specified | IC50: 16 μM (HeLa cells) | [6][7] |

| Azadirachta indica | Leaves | Not Specified | RP-HPLC | 89.23% | Not Specified | [9][10] |

| Moringa oleifera | Leaves | 0.10 M Hydrochloric Acid | RP-HPLC | Not Specified | 133 mg/kg | [11] |

Experimental Protocols

1. General Extraction Protocol

A common initial step for extracting this compound from plant material involves maceration or reflux with an organic solvent.

-

Materials: Dried and powdered plant material (e.g., rhizomes of Alpinia officinarum), methanol or ethanol.

-

Procedure:

-

The powdered plant material is submerged in the solvent (e.g., 95% methanol) at a specific ratio (e.g., 1:5 w/v).

-

The mixture is either left to macerate at room temperature for an extended period (e.g., 48 hours) or refluxed at an elevated temperature for a shorter duration.

-

The extract is then filtered to remove solid plant debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

2. Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation of this compound from the crude extract.

-

Stationary Phase: Silica gel (60-120 mesh) or Sephadex LH-20 are commonly used.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically employed. For silica gel chromatography, a common mobile phase starts with a non-polar solvent like hexane (B92381) and gradually introduces a more polar solvent like ethyl acetate (B1210297) or methanol. For instance, a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1) can be used.

-

Procedure:

-

The column is packed with the stationary phase slurried in the initial mobile phase.

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The mobile phase is passed through the column, and fractions are collected at regular intervals.

-

The composition of each fraction is monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic methods) are combined and concentrated.

-

3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, preparative HPLC is often the final purification step.[1]

-

Column: A reversed-phase column, such as a Venusil XBP-C18 (250 mm × 21 mm, 5.0 μm), is suitable.[1]

-

Mobile Phase: A mixture of methanol and an aqueous solution (e.g., 0.6% acetic acid) is often used in an isocratic or gradient elution mode. A typical mobile phase could be methanol:0.6% acetic acid (58:42, v/v).[1]

-

Flow Rate: A flow rate of around 7.0 mL/min is common for preparative columns.[1]

-

Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., 360 nm) is used to monitor the elution.[1]

-

Procedure:

-

The partially purified this compound fraction from column chromatography is dissolved in the mobile phase.

-

The solution is injected onto the preparative HPLC system.

-

The peak corresponding to this compound is collected.

-

The solvent is evaporated to yield the purified compound.

-

Experimental Workflow and Signaling Pathways

This compound Isolation Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. ijfmr.com [ijfmr.com]

- 3. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akademisains.gov.my [akademisains.gov.my]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, the most active among the four flavonoids isolated and characterized from Chromolaena odorata, induces apoptosis in cervical cancer cells while being pharmacologically safe - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ijpsm.com [ijpsm.com]

- 9. researchgate.net [researchgate.net]

- 10. ajpaonline.com [ajpaonline.com]

- 11. paperso.journal7publish.com [paperso.journal7publish.com]

Kaempferide Analytical Standards: An In-depth Technical Guide to Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of kaempferide analytical standards, focusing on the critical aspect of purity assessment. Accurate determination of purity is paramount for reliable scientific research and the development of safe and effective pharmaceuticals. This document details the physicochemical properties of this compound, outlines established analytical methodologies for purity determination, and provides in-depth experimental protocols.

Introduction to this compound and its Analytical Standards

This compound (3,5,7-Trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavonol found in various plants, including Kaempferia galanga (aromatic ginger).[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, antioxidant, antibacterial, and antitumor properties.

Analytical standards of this compound are essential for the accurate quantification of this compound in various matrices, such as plant extracts, traditional Chinese medicine formulations, and biological samples.[2] These standards are highly purified and well-characterized materials used as a reference point for analytical measurements. Commercial this compound analytical standards are typically available with a purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC).[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for ensuring the stability and proper handling of analytical standards.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₆ | |

| Molecular Weight | 300.26 g/mol | |

| CAS Number | 491-54-3 | |

| Appearance | Solid | |

| Melting Point | 227 - 229 °C | |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | |

| InChI Key | SQFSKOYWJBQGKQ-UHFFFAOYSA-N | [2] |

Purity Assessment Methodologies

A multi-technique approach is often employed for the comprehensive purity assessment of this compound analytical standards. This typically involves a primary chromatographic method for quantitative purity determination, supplemented by spectroscopic techniques for identity confirmation and the characterization of potential impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is the primary technique for determining the purity of this compound analytical standards. Reversed-phase HPLC with UV detection is the most common approach.

Experimental Protocol: HPLC-UV Purity Assay

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) or methanol and water, often with an acid modifier like formic acid or acetic acid to improve peak shape.

-

Example Isocratic Method: Acetonitrile:Water with 0.1% formic acid (50:50, v/v).

-

Example Gradient Method: A gradient of acetonitrile (B) and water with 0.1% formic acid (A). For instance, starting with 10% B, increasing to 50% B over 20 minutes.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: this compound exhibits strong absorbance at approximately 267 nm and 368 nm. The specific wavelength should be optimized for sensitivity and selectivity.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C) for improved reproducibility.

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound standard.

-

Dissolve in a suitable solvent, such as methanol or the mobile phase, to a known concentration (e.g., 1 mg/mL for a stock solution).

-

Further dilute to a working concentration appropriate for the sensitivity of the instrument.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis: Purity is typically calculated using the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Table of HPLC Method Parameters:

| Parameter | Method 1 | Method 2 |

| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) | Methanol: 0.025 M Phosphate Buffer, pH 2.4 (Isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | 368 nm | 370 nm |

| Temperature | 35°C | Ambient |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS is a powerful tool for the identification and characterization of impurities in this compound standards, even at trace levels. It provides molecular weight and structural information, which is crucial for identifying unknown peaks observed in the HPLC chromatogram.

Experimental Protocol: LC-MS/MS Impurity Profiling

-

Instrumentation: An LC system coupled to a mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions: Similar to the HPLC-UV method, but using MS-compatible mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like phosphate.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative ion mode is often effective for flavonoids.

-

Scan Mode: Full scan mode to detect all ions within a specified mass range. Product ion scan mode (MS/MS) to obtain fragmentation patterns of the parent ions for structural elucidation.

-

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₁₆H₁₂O₆, MW = 300.26) will be observed. Impurities will have different m/z values. Fragmentation patterns are then used to propose the structures of the impurities.

Potential Impurities in this compound Analytical Standards:

Based on the biosynthetic pathway of this compound, potential impurities are likely to be structurally related flavonoids. This compound is formed by the O-methylation of kaempferol (B1673270).[1] Therefore, kaempferol is a primary expected impurity.

| Potential Impurity | Molecular Formula | Molecular Weight | Rationale |

| Kaempferol | C₁₅H₁₀O₆ | 286.24 | Precursor in the biosynthesis of this compound.[1] |

| Isorhamnetin | C₁₆H₁₂O₇ | 316.26 | Another common methylated flavonoid, structurally similar. |

| Quercetin | C₁₅H₁₀O₇ | 302.24 | A common flavonoid often co-occurring with kaempferol. |

| Dihydrokaempferol | C₁₅H₁₂O₆ | 288.25 | An intermediate in the biosynthesis of kaempferol. |

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: ¹H-qNMR Purity Assessment

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature control unit.

-

Internal Standard (IS): A highly pure and stable compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals. For this compound, suitable internal standards could include:

-

Maleic Anhydride: Simple singlet in a relatively clear region of the spectrum.

-

1,3,5-Trimethoxybenzene: Sharp singlet in the aromatic region.

-

Dimethyl sulfone (DMSO₂): A sharp singlet at around 3.1 ppm in DMSO-d₆.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the this compound sample and the chosen internal standard into a clean, dry vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition Parameters:

-

Pulse Sequence: A simple 1D proton pulse sequence (e.g., zg30).

-

Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all protons. This is critical for accurate quantification and should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard.

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

-

Acquisition Time (aq): Long enough to ensure high digital resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate a well-resolved, non-overlapping signal for both this compound and the internal standard.

-

-

Purity Calculation: The purity of the this compound sample is calculated using the following formula:

Purity (w/w %) = (Iₖ / Iₛ) * (Nₛ / Nₖ) * (MWₖ / MWₛ) * (mₛ / mₖ) * Pₛ

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = Mass

-

P = Purity of the internal standard

-

k = this compound

-

s = Internal Standard

-

Visualization of Workflows

Qualification of a this compound Analytical Standard

Caption: Workflow for the qualification of a this compound analytical standard.

HPLC-Based Purity Assessment Workflow

Caption: A typical workflow for HPLC-based purity assessment of this compound.

Multi-Technique Approach for Comprehensive Purity Analysis

Caption: A multi-technique approach for comprehensive purity analysis of this compound.

Conclusion

The accurate assessment of the purity of this compound analytical standards is a critical prerequisite for reliable research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to not only quantify the purity but also to identify and characterize potential impurities. The detailed methodologies and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their analytical data when working with this compound.

References

Kaempferide: A Technical Guide to its In Vitro and In Vivo Pharmacological Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferide, a natural O-methylated flavonol with the chemical structure 3,5,7-trihydroxy-4′-methoxyflavone, is a bioactive compound found in various medicinal plants. It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, detailing the underlying molecular mechanisms, summarizing key quantitative data, and presenting detailed experimental protocols.

In Vitro Effects of this compound

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which this compound exerts its therapeutic effects. These studies have primarily focused on its efficacy in cancer, inflammation, and neurodegeneration models.

Anti-Cancer Effects

This compound has demonstrated potent anti-cancer activities across various human cancer cell lines. Its mechanisms of action include inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting cell migration.[3][4][5]

| Cell Line | Cancer Type | Treatment | Key Finding | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | This compound | IC50 = 27.94 ± 2.199 µM | [6] |

| Huh7 | Hepatocellular Carcinoma | This compound | IC50 = 25.65 ± 0.956 µM | [6] |

| N1S1 | Hepatocellular Carcinoma | This compound | IC50 = 15.18 ± 3.68 µM | [6] |

| A549 | Lung Cancer | This compound | Dose-dependent inhibition of proliferation and migration | [4][5] |

| A375 & A2085 | Melanoma | This compound | Decreased cell survival and invasion | [6] |

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways. In A549 human lung cancer cells, it induces apoptosis and G0/G1 phase cell cycle arrest by generating reactive oxygen species (ROS).[5] This ROS production, in turn, regulates multiple downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, STAT3, and NF-κB signaling cascades.[4][5] Specifically, this compound treatment leads to increased phosphorylation of JNK and p38, and decreased phosphorylation of ERK, which collectively promote apoptosis.[5]

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, Huh7) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6] A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control group. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages.

| Cell Line | Stimulant | Treatment | Key Finding | Reference(s) |

| RAW264.7 Macrophages | LPS | This compound (50 µM) | ~98% inhibition of Nitric Oxide (NO) production | [7] |

| RAW264.7 Macrophages | LPS | This compound (50 µM) | ~98% inhibition of Prostaglandin E2 (PGE₂) production | [7] |

| Human Endothelial Cells | Cytokines | This compound (50 µM) | Full inhibition of E-selectin expression | [8] |

| BV2 Microglial Cells | LPS | This compound-3-O-β-d-glucuronate (50 µM) | Strong inhibition of p-JNK, p-ERK, and p-p38 activation | [9] |

The anti-inflammatory action of this compound is largely attributed to its ability to suppress the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[1][10] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and transcribe pro-inflammatory genes. This compound inhibits this cascade, preventing the nuclear translocation of NF-κB and subsequently reducing the expression of inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.[1][11]

Neuroprotective Effects

In vitro models of neurodegeneration have shown that this compound can protect neuronal cells from various toxic insults, primarily through its antioxidant and anti-apoptotic activities.[12]

| Cell Line | Toxin | Treatment | Key Finding | Reference(s) |

| SHSY5Y | Amyloid-β | This compound | Increased cell viability from 37.86% to near control levels | [12] |

| PC-12 | 6-OHDA | This compound | Increased cell viability from 43.58% to near control levels | [12] |

| α-Syn-N2a | α-Synuclein | This compound (5 µM) | Significant inhibition of α-Synuclein-induced neurotoxicity | [13] |

This compound exerts neuroprotection by inhibiting apoptosis, reducing caspase 3/7 enzyme activity, and scavenging free radicals.[12] In models of Parkinson's disease, it reduces the accumulation of α-synuclein by inducing autophagy through the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[13]

In Vivo Effects of this compound

Animal studies have corroborated the therapeutic potential observed in vitro, demonstrating this compound's efficacy in models of obesity, cancer, neurodegeneration, and myocardial injury.

Anti-Obesity and Metabolic Effects

In animal models of diet-induced obesity, this compound has been shown to improve metabolic health.

| Parameter | HFD Group | HFD + this compound (10 mg/kg) | Finding | Reference(s) |

| Body Weight | 38.2 ± 1.11 g | Significantly lower | Attenuated weight gain | [1] |

| TNF-α mRNA | 185% increase vs. control | Returned to near-normal | Reduced inflammation | [1] |

| NF-κB mRNA | 255% increase vs. control | Returned to near-normal | Reduced inflammation | [1] |

| Glucose Metabolism | Hyperglycemia, Insulin (B600854) Resistance | Significantly improved | Hypoglycemic effect | [14] |

| Lipid Metabolism | Hyperlipidemia | Significantly improved | Hypolipidemic effect | [14] |

The beneficial metabolic effects of this compound are linked to the inhibition of the TLR4/IκBα/NF-κB signaling pathway in adipose tissue and liver, which reduces chronic inflammation and oxidative stress associated with obesity.[1][10] Furthermore, this compound improves glycolipid metabolism by activating PPARγ. The hypoglycemic effects are mediated through the PPARγ/PI3K/AKT pathway, while the hypolipidemic effects are dependent on the PPARγ/LXRα/ABCA1 pathway.[14]

-

Animal Model: Use male C57BL/6J mice, 6-8 weeks old.

-

Acclimatization: Acclimatize mice for one week with free access to a standard chow diet and water.

-

Diet Induction: Divide mice into a normal diet (ND) group and a high-fat diet (HFD) group. The HFD should provide approximately 45-60% of calories from fat. Maintain the diets for a period of 8-16 weeks to induce obesity, insulin resistance, and hyperlipidemia.[1][14]

-

Treatment: Following the induction period, divide the HFD mice into a vehicle control group and a this compound treatment group. Administer this compound (e.g., 10 mg/kg/day) via oral gavage for a specified duration (e.g., 16 weeks).[1][14]

-

Outcome Measures: Monitor body weight weekly. At the end of the study, collect blood samples to measure glucose, insulin, triglycerides, and cholesterol. Perform an intraperitoneal glucose tolerance test (IPGTT) to assess glucose homeostasis.[14] Harvest tissues (liver, adipose) for histopathological analysis and molecular studies (Western blot, RT-PCR).[1]

Anti-Cancer Effects

In vivo studies confirm the anti-tumor activity of this compound observed in cell culture.

| Animal Model | Cancer Type | Treatment | Key Finding | Reference(s) |

| N1S1 Orthotopic Rat Model | Hepatocellular Carcinoma | This compound (25 mg/kg, IV) | Significant reduction in tumor size and volume | [3][6] |

In the N1S1 rat model of hepatocellular carcinoma, this compound treatment led to a significant demolition of altered cells, as confirmed by histopathological evaluation, which correlates with the observed reduction in tumor size.[3] The mechanism involves the induction of caspase-dependent apoptosis within the tumor tissue.[6]

Neuroprotective Effects

This compound has demonstrated the ability to prevent cognitive decline in animal models of Alzheimer's disease.

| Animal Model | Treatment | Key Finding | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Aβ₁₋₄₂-induced mice | this compound (0.02 & 0.2 mg/kg, ICV) | Prevented cognitive decline in Y-maze and Morris water maze tests |[15] | | D-galactose-induced brain aging | this compound (10 mg/kg) | Improved spatial learning and memory; more potent than Donepezil |[12] |

The neuroprotective effects of this compound in vivo are attributed to its ability to alleviate oxidative stress by increasing superoxide (B77818) dismutase (SOD) activity and reducing malondialdehyde (MDA) levels in the hippocampus and cerebral cortex.[15] Crucially, this compound enhances the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element-binding (CREB) protein signaling pathway, which is vital for neuronal survival, synaptic plasticity, and memory.[15]

References

- 1. This compound improves oxidative stress and inflammation by inhibiting the TLR4/IκBα/NF-κB pathway in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound exhibits an anticancer effect against hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound improves oxidative stress and inflammation by inhibiting the TLR4/IκBα/NF-κB pathway in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Defensive Impact of this compound Against Neurodegenerative Studies: In Vitro and In Vivo Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound improves glycolipid metabolism disorder by activating PPARγ in high-fat-diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]